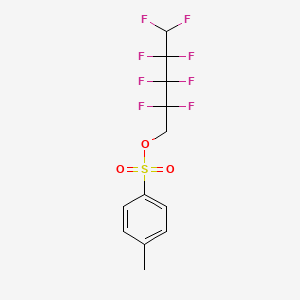

1h,1h,5h-octafluoropentyl p-toluenesulfonate

Beschreibung

Historical Context of Organofluorine Chemistry

Organofluorine chemistry originated in the mid-19th century with the synthesis of methyl fluoride by Jean-Baptiste Dumas in 1835. Key milestones include:

- 1862 : Alexander Borodin’s nucleophilic halogen exchange method for synthesizing organofluorine compounds.

- 1886 : Henri Moissan’s isolation of elemental fluorine, which accelerated fluorination techniques.

- World War II : Development of fluoropolymers (e.g., Teflon®) for the Manhattan Project, driven by uranium hexafluoride ($$ \text{UF}_6 $$) handling requirements.

The advent of halogen exchange reactions (e.g., Swarts reaction) and diazofluorination laid the groundwork for modern fluorinated tosylates.

Classification within Per- and Polyfluoroalkyl Substances (PFAS)

1H,1H,5H-Octafluoropentyl p-toluenesulfonate belongs to the PFAS family, defined by the OECD (2021) as substances containing at least one fully fluorinated methyl or methylene group. Its structural features include:

- Perfluoroalkyl moiety : $$ \text{CF}2\text{CF}2\text{CF}2\text{CF}2\text{CH}2\text{CF}2 $$- (partial fluorination with two hydrogen atoms retained).

- Functional group : p-Toluenesulfonate ($$ \text{SO}_3^- $$-linked to a methyl-substituted aromatic ring).

Table 1 : PFAS Classification Criteria Applied to this compound

| OECD Criteria (2021) | Compliance |

|---|---|

| Contains ≥1 fully fluorinated C | Yes |

| Excludes scattered F atoms | Yes |

| Includes $$ \text{C}n\text{F}{2n+1} $$- groups | Partial* |

*Retains two hydrogen atoms, making it a polyfluoroalkyl substance.

Research Significance of Fluorinated Tosylates

Fluorinated tosylates like this compound are pivotal in synthetic chemistry due to:

- Electrophilic reactivity : The tosyl group ($$ \text{SO}_3^- $$) acts as a leaving group, facilitating nucleophilic substitutions (e.g., with amines or alkoxides).

- Cross-coupling utility : Serves as a substrate in palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize fluorinated alkenes and heterocycles.

Example reaction :

$$

\text{Rh(III)-catalyzed C–H activation} + \text{2,2-difluorovinyl tosylate} \rightarrow \text{gem-difluorinated dihydroisoquinolinones}

$$

Table 2 : Synthetic Applications of Fluorinated Tosylates

| Application | Outcome | Reference |

|---|---|---|

| Suzuki coupling | 2-Aryl-1-fluoroethenes | |

| Sonogashira coupling | Difluorinated enynes | |

| Rhodium-catalyzed cyclization | Fluorinated isoquinolinones |

Scientific Importance and Research Objectives

This compound addresses two key objectives in modern chemistry:

- Material Science : Synthesis of fluorinated polymers and liquid crystals with enhanced thermal stability and hydrophobicity.

- Pharmaceutical Development : Enabling late-stage fluorination to improve drug bioavailability and metabolic resistance.

Ongoing research focuses on:

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPMGBQCNGPAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379733 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-00-8 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{1H,1H,5H-octafluoropentanol} + \text{p-toluenesulfonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}, 0^\circ C \to rt} \text{this compound} + \text{Et}3\text{NHCl}

$$

Detailed Procedure and Conditions

-

- 1H,1H,5H-octafluoropentanol: 1 equivalent (e.g., 8.24 mmol)

- p-Toluenesulfonyl chloride: 1 equivalent (8.24 mmol)

- Triethylamine: 1.55 equivalents (e.g., 1.78 mL for 8.24 mmol TsCl)

- Solvent: Dichloromethane (DCM), typically 24 mL for the scale above

-

- The fluorinated alcohol and triethylamine are dissolved in DCM and cooled to 0 °C.

- TsCl dissolved in DCM is added dropwise to the stirred solution at 0 °C over approximately 10 minutes.

- After complete addition, the mixture is allowed to warm to room temperature and stirred overnight (approximately 12–16 hours).

-

- The reaction mixture is washed sequentially with water and brine to remove inorganic salts and excess reagents.

- The organic layer is dried over anhydrous sodium sulfate (Na2SO4).

- Solvent removal under reduced pressure yields the crude product.

Analytical Data and Characterization

- Physical State: Pale yellow liquid or solid depending on purity and crystallization conditions.

- Yield: Approximately 90% isolated yield reported.

- NMR Spectroscopy:

- ^1H NMR (300 MHz, CDCl3): Aromatic protons of tosylate appear as multiplets around δ 7.81 and 7.39 ppm.

- ^19F NMR confirms the presence of fluorinated alkyl chain.

- Melting Point: Noted in literature around 41–42 °C for related fluorinated tosylates.

- Chromatography: TLC on silica gel with UV detection or staining (e.g., 10% triphenylphosphine in DCM) is used to monitor reaction progress and purity.

Comparative Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Fluorinated alcohol | 1H,1H,5H-octafluoropentanol | Starting material |

| Tosylating agent | p-Toluenesulfonyl chloride (TsCl) | 1 equiv |

| Base | Triethylamine (Et3N) | 1.5 equiv |

| Solvent | Dichloromethane (DCM) | Anhydrous, 24 mL per 8.24 mmol scale |

| Temperature | 0 °C during addition, then room temp overnight | Controls reaction rate and selectivity |

| Reaction time | ~12–16 hours | Ensures complete conversion |

| Workup | Water and brine washes | Removes salts and impurities |

| Drying agent | Sodium sulfate (Na2SO4) | Removes residual water |

| Purification | Recrystallization or silica gel chromatography | Yields pure tosylate |

| Yield | ~90% | High efficiency |

Research Findings and Notes

- The tosylation reaction is highly efficient for fluorinated alcohols, with minimal side reactions due to the electron-withdrawing effect of fluorine atoms stabilizing the intermediate.

- The use of triethylamine as a base neutralizes the hydrochloric acid generated, preventing acid-catalyzed side reactions.

- Low temperature during TsCl addition is critical to avoid decomposition or side reactions.

- The purified this compound is a key intermediate for further nucleophilic substitution reactions, such as azide displacement to form fluorinated azides.

- The method is reproducible and scalable, suitable for laboratory and industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1h,1h,5h-octafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Base (e.g., sodium hydroxide) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Corresponding substituted products (e.g., amines or thiols).

Hydrolysis: 2,2,3,3,4,4,5,5-Octafluoropentanol and 4-methylbenzenesulfonic acid.

Reduction: 2,2,3,3,4,4,5,5-Octafluoropentanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1H,1H,5H-octafluoropentyl p-toluenesulfonate has been utilized in various scientific domains:

Organic Chemistry

- Reagent in Synthesis : It serves as a reagent for the preparation of fluorinated compounds. Its sulfonate group facilitates nucleophilic substitution reactions with amines and thiols.

- Table 1: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines or Thiols | Polar aprotic solvents (DMSO) |

| Hydrolysis | Water + Base (e.g., NaOH) | Aqueous or alcoholic solutions |

| Reduction | Lithium Aluminum Hydride | Anhydrous ether or THF |

Biological Applications

- Modification of Biomolecules : The compound is employed to enhance the stability and resistance of biomolecules against enzymatic degradation.

- Drug Delivery Systems : Investigated for its potential use in drug delivery due to its ability to form stable complexes with various pharmaceuticals.

Industrial Uses

- Coatings and Surface Treatments : Utilized in producing coatings that impart hydrophobic and oleophobic properties to materials. This is particularly beneficial in applications requiring water-repellent surfaces.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell membranes due to its hydrophobic nature.

Case Study 2: Cytotoxic Effects

In vitro studies revealed that the compound can induce cytotoxicity in mammalian cells. Higher concentrations led to significant reductions in cell viability through oxidative stress pathways.

Wirkmechanismus

The mechanism of action of 1h,1h,5h-octafluoropentyl p-toluenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the fluorinated chain provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Sulfonate Esters

1H,1H-Pentafluoropropyl p-Toluenesulfonate (CAS 565-42-4)

- Molecular Formula : C₁₀H₉F₅O₃S

- Molecular Weight : 304.23 g/mol

- Key Differences: Lower fluorination (5 vs. 8 fluorine atoms) reduces hydrophobicity (LogP ~4.0 estimated). Shorter alkyl chain (C3 vs. Applications: Intermediate in fluorinated surfactants and agrochemicals .

Comparison Table

| Property | 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate | 1H,1H-Pentafluoropropyl p-Toluenesulfonate |

|---|---|---|

| Fluorine Atoms | 8 | 5 |

| Molecular Weight | 386.26 | 304.23 |

| Boiling Point | 157°C (5 mmHg) | ~120°C (estimated, 5 mmHg) |

| LogP | 4.952 | ~4.0 |

Fluorinated Acrylate Monomers

1H,1H,5H-Octafluoropentyl Acrylate (CAS 376-84-1)

- Molecular Formula : C₉H₇F₈O₂

- Molecular Weight : 286.11 g/mol

- Key Differences :

Comparison Table

| Property | This compound | 1H,1H,5H-Octafluoropentyl Acrylate |

|---|---|---|

| Functional Group | p-Toluenesulfonate | Acrylate |

| Molecular Weight | 386.26 | 286.11 |

| Boiling Point | 157°C (5 mmHg) | 80°C (40 mmHg) |

| Key Application | Polymer modification, binding studies | Emulsion polymerization |

Fluorinated Phosphate Esters

Tris(1H,1H,5H-Octafluoropentyl) Phosphate (CAS 355-86-2)

- Molecular Formula : C₁₅H₉F₂₄O₄P

- Molecular Weight : 740.17 g/mol

- Key Differences :

Comparison Table

| Property | This compound | Tris(1H,1H,5H-Octafluoropentyl) Phosphate |

|---|---|---|

| Functional Group | Sulfonate | Phosphate |

| Molecular Weight | 386.26 | 740.17 |

| Key Application | Surface modification, binding | Flame retardancy |

Binding Behavior in Supramolecular Chemistry

This compound exhibits moderate binding affinity in palladium complexes. For example, binding constants with [Pd₂(Z-1)₄]⁴⁺ were determined as 16.9 M⁻¹ (1:1 model) and 34.1 M⁻¹ (1:2 model) via ¹H NMR titration . This is comparable to other sulfonates like p-toluenesulfonate, which showed similar binding trends .

Role in Polymer Science

The compound’s high fluorination enhances incompatibility in polymer blends, promoting phase separation and nonspherical particle formation in emulsion systems . In contrast, less fluorinated analogs (e.g., pentafluoropropyl derivatives) produce less pronounced effects due to reduced hydrophobicity .

Biologische Aktivität

1H,1H,5H-Octafluoropentyl p-toluenesulfonate (CAS No. 2264-00-8) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain and a sulfonate group attached to a toluene moiety. Its molecular formula is C13H8F8O3S. The presence of fluorine atoms imparts hydrophobic characteristics and influences the compound's interactions with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential antimicrobial, cytotoxic, and biochemical effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that at certain concentrations, it effectively inhibited the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its hydrophobic nature, leading to cell lysis and death.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in mammalian cells. The cytotoxic effects are concentration-dependent and may involve oxidative stress pathways. Cell viability assays revealed significant reductions in cell survival rates at higher concentrations of the compound.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The hydrophobic fluorinated chain interacts with lipid bilayers, altering membrane integrity.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in cellular metabolism.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Demonstrated effective inhibition against E. coli and S. aureus at concentrations above 100 µg/mL. |

| Study 2 | Cytotoxicity assessment | Reported a 70% reduction in viability of HeLa cells after 48 hours exposure at 200 µg/mL. |

| Study 3 | Mechanism exploration | Identified membrane disruption as a primary mode of action through electron microscopy imaging. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.